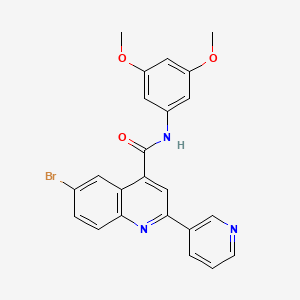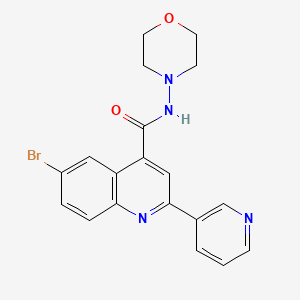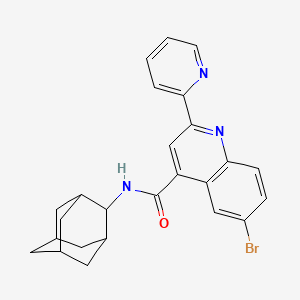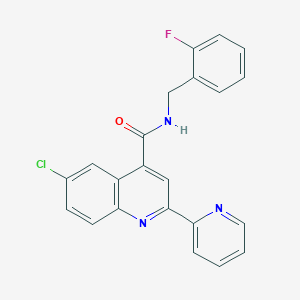
6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as BRQ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinolinecarboxamide derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that stimulates the growth of new blood vessels. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, this compound has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments is its broad spectrum of biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurological disorders, warrant further investigation. Finally, the development of novel delivery systems for this compound can enhance its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
6-bromo-N-(3,5-dimethoxyphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
6-bromo-N-(3,5-dimethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-29-17-9-16(10-18(11-17)30-2)26-23(28)20-12-22(14-4-3-7-25-13-14)27-21-6-5-15(24)8-19(20)21/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVMFGAGUJTQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3504598.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3504602.png)
![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B3504610.png)
![6-methyl-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3504615.png)



![6-chloro-N-[2-(methylthio)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504641.png)
![6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B3504644.png)
![4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3504652.png)
![methyl 4-methyl-3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3504689.png)
![6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504692.png)
![3-[5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3504693.png)

